

An In-depth Technical Guide to the Preclinical Data of PQR620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for **PQR620**, a novel, potent, and selective dual mTORC1/2 kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of **PQR620**'s pharmacological profile and mechanism of action.

Introduction

PQR620 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many cancers and neurological disorders. [1][2][4] Unlike first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1, PQR620 is a second-generation inhibitor that directly targets the kinase domain of mTOR, leading to a more complete blockade of mTOR signaling.[3] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating both solid tumors and central nervous system (CNS) disorders.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **PQR620**.



Table 1: In Vitro Activity of PQR620

Parameter	Value	Cell Line / System	Source
Binding Affinity			
mTOR Ki	6 nM	Enzymatic Assay	[2]
mTOR Ki	10.8 nM	Enzymatic Assay	[8]
ΡΙ3Κα Κί	4.2 μΜ	Enzymatic Assay	[8]
Selectivity (PI3Kα/mTOR)	>1000-fold	Enzymatic Binding Assays	[4][9]
Signaling Inhibition			
p-PKB (Ser473) IC50	0.2 μM (200 nM)	A2058 Melanoma	[4][9]
p-S6 (Ser235/236) IC50	0.1 μM (100 nM)	A2058 Melanoma	[4][9]
Anti-proliferative Activity			
Mean IC50	919 nM	66 Cancer Cell Lines	[8]
Median IC50	250 nM	44 Lymphoma Cell Lines	[9]
Median IC50 (B-cell tumors)	250 nM	Lymphoma Cell Lines	[9]
Median IC50 (T-cell tumors)	450 nM	Lymphoma Cell Lines	[9]

Table 2: Pharmacokinetics of PQR620 in Male C57BL/6J Mice (Single Oral Dose)



Parameter	Plasma	Brain	Muscle	Source
Dose	50 mg/kg	50 mg/kg	50 mg/kg	[1][2]
Cmax (Maximum Concentration)	4.8 μg/mL	7.7 μg/mL	7.6 μg/mL	[1][2]
Tmax (Time to Cmax)	30 minutes	30 minutes	2 hours	[1][2]
t1/2 (Half-life)	~5 hours	~5 hours	Not Reported	[1][2]
AUC0-8h (Total Exposure)	20.5 μg <i>h/mL</i>	30.6 μgh/mL	32.3 μg*h/mL	[1][2]
Brain:Plasma Ratio	~1.6	-	-	[7]

Table 3: In Vivo Efficacy of PQR620



Indication	Model	Treatment Regimen	Key Findings	Source
Ovarian Carcinoma	OVCAR-3 Xenograft	Daily, oral dosing	Effectively attenuated tumor growth.	[1][2][5][6]
Lymphoma (DLBCL)	SU-DHL-6 & RIVA Xenografts	100 mg/kg/day, oral, for 14-21 days	2-fold decrease in tumor volume vs. control. Synergistic effect with venetoclax.	[3][9]
Non-Small Cell Lung Cancer	pNSCLC-1 Xenograft	30 mg/kg/day, oral, for 21 days	Robustly inhibited xenograft growth.	[10]
Tuberous Sclerosis (Epilepsy)	TSC Mouse Model	Daily dosing	Attenuated epileptic seizures.	[5][6]
Chronic Epilepsy	Mouse Model	Tolerable doses	Significantly increased seizure threshold.	[7]

Table 4: Tolerability of PQR620



Species	Study Type	Maximum Tolerated Dose (MTD)	Observations	Source
Mice	Single Dose	150 mg/kg	Excellent tolerability observed.	[1][2]
Rats	14-day GLP Toxicology	30 mg/kg	Very good tolerability; minor, dose- related changes in body weight and blood count.	[1][2]

Experimental Protocols

3.1 In Vitro Kinase and Cell-Based Assays

- Enzymatic Binding Assays: The binding affinity (Ki) of **PQR620** to mTOR and PI3Kα was determined using standard enzymatic assays. These assays typically involve incubating the purified enzyme with the inhibitor at various concentrations and a labeled ligand to determine the displacement and calculate the inhibition constant.[4][8]
- Cellular Signaling Inhibition: To measure the inhibition of downstream mTOR signaling, cell lines such as A2058 melanoma were stimulated and then treated with varying concentrations of PQR620.[4] The phosphorylation status of key mTORC1 and mTORC2 substrates, such as ribosomal protein S6 (a downstream target of S6K, regulated by mTORC1) and AKT/PKB at Serine 473 (a direct target of mTORC2), was quantified using methods like Western blotting or PathScan analysis.[1][2][4]
- Anti-proliferative Assays: The effect of PQR620 on cell growth was assessed across large panels of cancer cell lines.[8][9] Cells were typically seeded in 96-well plates and exposed to a range of PQR620 concentrations for a period of 72 hours. Cell viability was then measured using colorimetric assays (e.g., CCK-8) to determine the half-maximal inhibitory concentration (IC50).[3][9]



3.2 In Vivo Pharmacokinetic (PK) Studies

- Animal Model: Male C57BL/6J mice were used for PK evaluations.[1][2]
- Dosing: A single oral dose of **PQR620** (e.g., 50 mg/kg) was administered.[1][2]
- Sample Collection: At various time points post-administration (e.g., 30 minutes, 2 hours, up to 8 hours), blood, brain, and muscle tissues were collected.
- Analysis: The concentration of PQR620 in the plasma and homogenized tissue samples was
 quantified using a validated analytical method, likely LC-MS/MS (Liquid Chromatography
 with tandem mass spectrometry). PK parameters including Cmax, Tmax, t1/2, and AUC were
 then calculated from the concentration-time profiles.[1][2]

3.3 In Vivo Efficacy (Xenograft) Studies

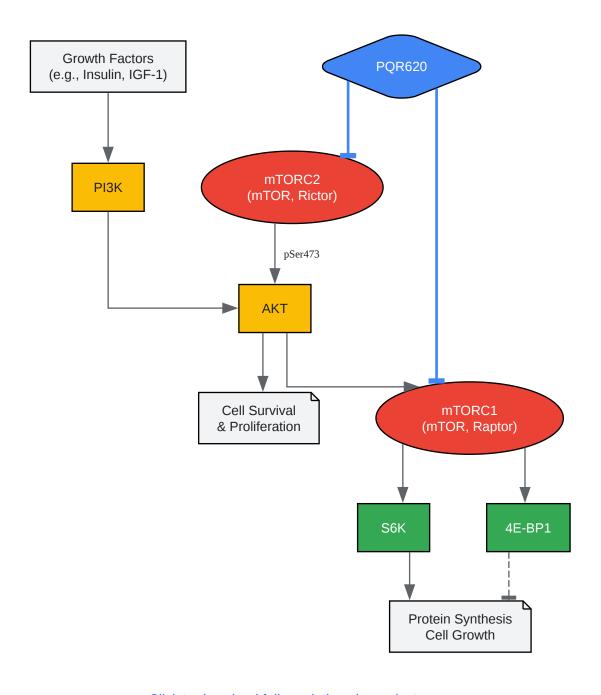
- Animal Models: Studies utilized immunodeficient mice (e.g., NOD-Scid or SCID mice) to allow for the growth of human tumor xenografts.[9][10]
- Tumor Implantation: Human cancer cells (e.g., OVCAR-3, SU-DHL-6, or primary pNSCLC-1 cells) were subcutaneously inoculated into the flanks of the mice.[9][10]
- Treatment: Once tumors reached a specified volume (e.g., 100-150 mm³), mice were randomized into control (vehicle) and treatment groups.[9][10] **PQR620** was administered orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).[9][10]
- Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors were excised and weighed.[10] Pharmacodynamic assessments, such as Western blotting of tumor lysates to confirm mTOR pathway inhibition, were also performed.[10]

Signaling Pathways and Experimental Workflows

4.1 PQR620 Mechanism of Action in the mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the inhibitory action of **PQR620** on both mTORC1 and mTORC2 complexes.





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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes.

4.2 General Workflow for In Vivo Xenograft Efficacy Studies

This diagram outlines the typical experimental process for evaluating the anti-tumor efficacy of **PQR620** in a mouse xenograft model.



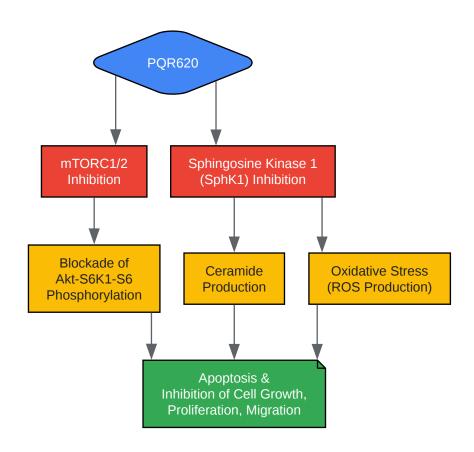


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Caption: Workflow for preclinical in vivo xenograft studies.

4.3 Proposed Dual Mechanism of PQR620 in NSCLC

In Non-Small Cell Lung Cancer (NSCLC) cells, **PQR620** has been shown to exert its anti-tumor effects through both mTOR-dependent and mTOR-independent pathways.



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Caption: Dual mechanism of PQR620 in NSCLC cells.



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References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 -PMC [pmc.ncbi.nlm.nih.gov]
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